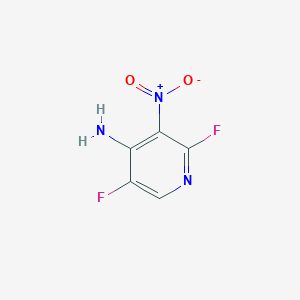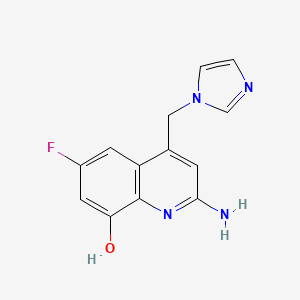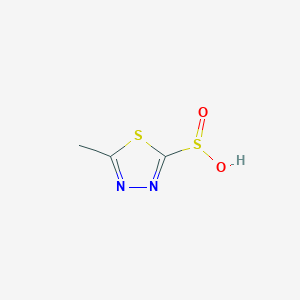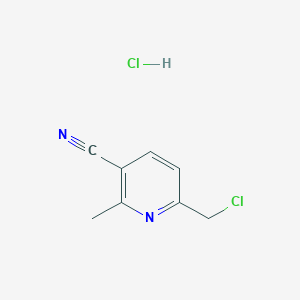
D-Glucitol-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucitol-13C6: is a carbon-13 labeled form of D-Glucitol, also known as D-Sorbitol. This compound is a sugar alcohol derived from glucose and is commonly used as a low-calorie sweetener. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
准备方法
Synthetic Routes and Reaction Conditions: D-Glucitol-13C6 is typically synthesized through the isotopic labeling of D-Glucitol. The process involves the incorporation of carbon-13 isotopes into the glucose molecule, which is then reduced to form this compound. This can be achieved through chemical synthesis and isotopic exchange techniques in a laboratory setting .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis where glucose is hydrogenated in the presence of a catalyst to produce D-Glucitol. The isotopic labeling is then introduced through specialized chemical processes to achieve the desired isotopic purity .
化学反应分析
Types of Reactions: D-Glucitol-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce D-Glucaric acid.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a nickel catalyst is often used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: D-Glucaric acid.
Reduction: Other sugar alcohols like mannitol.
Substitution: Acetylated derivatives of this compound.
科学研究应用
Chemistry: D-Glucitol-13C6 is used as a tracer in metabolic studies to track the conversion and utilization of glucose in various biochemical pathways .
Biology: In biological research, it is used to study carbohydrate metabolism and to investigate the role of glucose in cellular processes .
Medicine: this compound is employed in medical research to understand glucose metabolism in diabetic patients and to develop new treatments for metabolic disorders .
Industry: In the industrial sector, it is used in the production of low-calorie sweeteners and as a stabilizer in various food products .
作用机制
The mechanism of action of D-Glucitol-13C6 involves its metabolism in the body, where it is converted into glucose and other metabolites. The carbon-13 labeling allows researchers to trace its metabolic pathways and understand its role in various biochemical processes. The molecular targets include enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.
相似化合物的比较
D-Mannitol: Another sugar alcohol used as a sweetener and in medical applications.
D-Xylitol: A sugar alcohol derived from xylose, commonly used in dental care products.
D-Lactitol: Derived from lactose, used as a low-calorie sweetener.
Uniqueness: D-Glucitol-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications. This isotopic labeling allows for precise tracking and quantification in metabolic studies, setting it apart from other similar compounds .
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
188.13 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
FBPFZTCFMRRESA-RECRUNKLSA-N |
手性 SMILES |
[13CH2]([13C@H]([13C@@H]([13C@H]([13C@H]([13CH2]O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)






![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)

